molecular formula C12H4F5NO2 B1302532 Pentafluorophenyl pyridine-4-carboxylate CAS No. 360574-34-1

Pentafluorophenyl pyridine-4-carboxylate

Cat. No. B1302532
CAS RN: 360574-34-1
M. Wt: 289.16 g/mol
InChI Key: SECUXNAZTVWKIT-UHFFFAOYSA-N
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Description

Pentafluorophenyl pyridine-4-carboxylate is a chemical compound with the molecular formula C12H4F5NO2 . It is a specialty product used for proteomics research applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are related studies on the synthesis of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles . This process involved the fabrication and characterization of an organic–inorganic hybrid heterogeneous catalyst .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a pentafluorophenyl group and a carboxylate group. The molecular weight of the compound is 289.16 g/mol.

Scientific Research Applications

Proteomics Research

Pentafluorophenyl pyridine-4-carboxylate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a specialty product for proteomics research applications due to its ability to interact with proteins and peptides .

Polymer Chemistry

In the field of polymer chemistry, this compound serves as a building block for creating single-chain polymer nanoparticles (SCNPs). These SCNPs can mimic proteins and are used for controlled delivery of therapeutics or imaging agents. The activated ester moieties of This compound facilitate the functionalization of SCNPs without altering the backbone structure, which is crucial for developing bio-inspired materials .

Catalysis

Pentafluorophenyl isonicotinate: plays a significant role as a cocatalyst compound in olefin coordination polymerization. It is used in metallocene catalytic systems, affecting both the catalytic activity and the properties of the resulting polymer. This application is particularly important for the production of polyolefin materials, where it serves as an alternative to traditional cocatalysts .

Biomedical Applications

The compound’s biomedical applications include its use in the synthesis of 1H-Pyrazolo[3,4-b]pyridines , which are heterocyclic compounds with potential for drug development. These compounds have shown promise in various therapeutic areas due to their structural similarity to purine bases, which are fundamental components of DNA and RNA .

Organic Synthesis

In organic synthesis, This compound is employed for its reactivity in forming siloxane bonds through the Piers–Rubinsztajn reaction. This reaction is catalyzed by tris(pentafluorophenyl)borane and is essential for synthesizing various siloxane-based materials .

Safety and Hazards

While specific safety data for Pentafluorophenyl pyridine-4-carboxylate was not found, a related compound, Pentafluorophenyl pyridine-2-carboxylate, has been classified as harmful if swallowed, in contact with skin, or if inhaled . It also causes skin irritation and serious eye damage . It is recommended to use this compound only in well-ventilated areas and to avoid release to the environment .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-1-3-18-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECUXNAZTVWKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373056
Record name Pentafluorophenyl pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

360574-34-1
Record name Pentafluorophenyl pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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